2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
Description
This compound features a fused hexahydropyrimido[2,1-f]purin core system substituted with a 2,4-dimethylphenyl group at position 9 and a methyl group at position 1. Structural analysis likely employs X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (e.g., $^1$H NMR, elemental analysis) .
Properties
IUPAC Name |
2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-5-6-13(12(2)9-11)23-7-4-8-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVIKUVPMJCHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acylating agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous pyrimidine derivatives:
Key Findings and Implications
Structural Complexity : The target compound’s hexahydropyrimido[2,1-f]purin core is more complex than the dihydropyrimidine-thioacetamides (–6) or pyrido-dipyrimidine-diones (). This fused-ring system may enhance binding affinity to biological targets but could complicate synthetic accessibility .
Substituent Effects: The 2,4-dimethylphenyl group (target compound) vs. dichlorophenyl () or phenoxy-phenyl (): Electron-donating methyl groups may improve metabolic stability compared to halogenated analogs . Acetamide vs. thioacetamide: The absence of sulfur in the target compound’s sidechain could reduce toxicity risks but may alter hydrogen-bonding interactions .
Synthetic Challenges :
- High-yield routes (e.g., 80% in ) for simpler dihydropyrimidines contrast with the likely lower yields for the target compound due to its intricate core .
- LiAlH$_4$-mediated reductions () and acid-catalyzed condensations () are common strategies for pyrimidine functionalization .
Biological Potential: While the target compound’s bioactivity remains unverified, structurally related compounds exhibit antitumor and kinase-inhibitory properties . Its acetamide moiety may mimic ATP-binding motifs in kinases, a feature exploited in similar drugs .
Biological Activity
The compound 2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 411.5 g/mol . The structure features a pyrimidine core and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O4 |
| Molecular Weight | 411.5 g/mol |
| LogP | 1.8938 |
| LogD | 1.8894 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 78.141 Ų |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis, potentially through modulation of enzyme activity or receptor binding.
Antimicrobial Properties
The compound has also been screened for antimicrobial activity. Research shows that related pyrimidine derivatives possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with DNA replication.
Case Study 1: Cytotoxicity Assay
In a cytotoxicity assay involving human tumor cell lines (A549 and HeLa), derivatives similar to This compound demonstrated moderate cytotoxicity. The study highlighted that these compounds localized in the perinuclear region and exhibited potential for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrimidine derivatives found that several compounds showed significant inhibition against pathogenic strains. The results indicated that modifications at the phenyl ring could enhance activity against resistant bacterial strains .
Q & A
Q. What are the optimized synthetic pathways and critical reaction conditions for this compound?
The synthesis involves multi-step organic reactions under controlled conditions:
- Key Steps : Cyclocondensation of purine precursors with acetamide derivatives, followed by functionalization of the pyrimidodiazepine core.
- Critical Conditions :
- Temperature control (e.g., 60–80°C for amide coupling) .
- Inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive intermediates .
- Purification via column chromatography or preparative HPLC to isolate the target compound from by-products .
- Validation : Reaction progress monitored by TLC or HPLC .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone (deuterated solvents like DMSO-d₆ ensure accuracy) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays) .
Q. What physicochemical properties are critical for experimental design?
| Property | Methodological Consideration | Reference |
|---|---|---|
| Solubility | Test in DMSO, ethanol, or aqueous buffers (pH 7.4) for bioassays . | |
| Stability | Monitor degradation under light, temperature, and pH variations . | |
| Molecular Weight | 391.48 g/mol (calculated from PubChem data) . |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Purity Verification : Re-analyze compound batches using HPLC and NMR to rule out impurities .
- Assay Optimization : Validate cell-based assays with positive controls (e.g., kinase inhibitors for enzyme studies) .
- Orthogonal Techniques : Use SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) to confirm target binding affinity .
Q. What computational strategies predict interaction mechanisms with biological targets?
- Molecular Docking : Simulate binding modes to kinases or nucleic acids using software like AutoDock .
- Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent) .
- Quantum Chemical Calculations : Map reaction pathways for metabolite prediction .
Q. How can structural modifications improve pharmacokinetic properties?
- SAR Studies : Modify substituents on the 2,4-dimethylphenyl group to enhance solubility or reduce off-target effects .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites for deuteration or fluorination .
Q. What advanced techniques elucidate mechanistic interactions with proteins/DNA?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding conformations .
- Cryo-EM : Study interactions with large macromolecular complexes .
- Fluorescence Polarization : Quantify DNA binding affinity using labeled oligonucleotides .
Q. How should researchers design dose-response studies for in vivo models?
- Preclinical Optimization :
- Determine LD₅₀ and MTD (Maximum Tolerated Dose) in rodents .
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing with target engagement .
- Formulation : Prepare stable suspensions in 0.5% methylcellulose or lipid-based carriers for oral administration .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition profiles?
- Assay Replication : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Compare results from fluorescence-based and radiometric assays .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrido[3,2-d]pyrimidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
